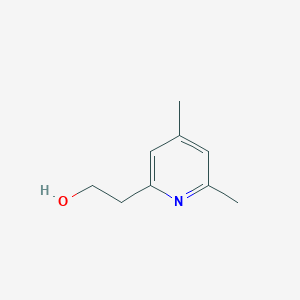

2-(4,6-Dimethylpyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-5-8(2)10-9(6-7)3-4-11/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQPCTUALPFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Applications of 2 4,6 Dimethylpyridin 2 Yl Ethanol Scaffolds

Principles of Metal Coordination by Pyridyl-Ethanol Ligands

The coordination behavior of pyridyl-ethanol ligands is dictated by the presence of two key donor groups: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) substituent. The interplay between these sites allows for a range of coordination modes, which can be further tuned by substituents on the pyridine ring.

Denticity and Binding Modes of 2-(4,6-Dimethylpyridin-2-yl)ethanol

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal ion. researchgate.netnih.gov For this compound, the nitrogen of the pyridine ring and the oxygen of the ethanol group are the potential donor sites. This allows for several binding possibilities.

The ligand can act as a monodentate ligand, coordinating to a metal center through only the pyridine nitrogen, which is a common mode for pyridine derivatives. mdpi.com Alternatively, it can function as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the deprotonated ethanol oxygen (N,O-coordination). This chelation is a frequently observed binding mode for 2-(hydroxyethyl)pyridine ligands. acs.orgfinechem-mirea.ru A notable example is the distorted octahedral complex formed between 2-(pyridin-2-yl)ethanol and Nickel(II), where two ligands chelate the metal center through their nitrogen and oxygen atoms. acs.org The deprotonation of the alcohol group to form an alkoxide is often a prerequisite for oxygen coordination, which can be influenced by the reaction pH and the nature of the metal ion.

Finally, the ligand can act as a bridging ligand , where the nitrogen and oxygen atoms coordinate to two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. acs.org

Table 1: Potential Binding Modes of this compound

| Binding Mode | Coordinated Atoms | Description |

|---|---|---|

| Monodentate | Pyridine Nitrogen (N) | The ligand binds to a single metal center through the nitrogen atom only. |

| Bidentate (Chelating) | Pyridine Nitrogen (N) and Ethanol Oxygen (O) | The ligand binds to a single metal center via both N and O atoms, forming a stable chelate ring. |

| Bridging | N to Metal 1, O to Metal 2 | The ligand links two different metal centers, facilitating the formation of extended structures. |

Influence of Alkyl Substituents on Coordination Geometry

The methyl groups at the 4- and 6-positions of the pyridine ring in this compound exert significant electronic and steric influences on its coordination behavior.

Electronic Effects: The methyl group at the 4-position (para to the nitrogen) is electron-donating. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and making it a stronger donor towards a metal center compared to an unsubstituted pyridine. nih.gov This enhanced basicity can lead to stronger metal-ligand bonds.

Steric Effects: The methyl group at the 6-position (ortho to the coordinating nitrogen) introduces steric hindrance. This bulkiness near the coordination site can significantly impact the geometry of the resulting metal complex. acs.orgnih.gov It can cause distortions from ideal geometries (e.g., octahedral or square planar) by influencing bond angles and distances. nih.gov For instance, studies on ruthenium complexes with methyl-substituted pyridine ligands have demonstrated that steric bulk can distort the octahedral field, which can be a tool to control the complex's reactivity. nih.gov This steric clash may also disfavor the formation of complexes with a high coordination number or certain geometries, such as the formation of hexakis(pyridine) complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The dual functionality of the this compound scaffold makes it a valuable building block for constructing a variety of supramolecular structures, from extended coordination polymers to discrete multinuclear complexes with specific transition metals.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyridyl-Ethanol Ligands

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions linked by organic ligands. nih.gov Pyridyl-alcohol ligands, including derivatives like this compound, are attractive candidates for creating these structures. nih.gov Their ability to bridge metal centers facilitates the formation of one-, two-, or three-dimensional networks. acs.orgacs.org

Often, pyridyl-alcohols are used as one component in mixed-ligand systems, frequently combined with polycarboxylate linkers. nih.gov In such systems, the pyridyl-alcohol can act as a stabilizing ligand that helps in the formation of specific inorganic secondary building units (SBUs), while the carboxylate ligands bridge these SBUs to form the extended framework. nih.gov For example, new MOFs have been successfully synthesized using pyridine-2,6-dimethanol in conjunction with benzene-1,4-dicarboxylic acid, demonstrating the utility of the pyridyl-alcohol motif in creating novel 2D and 3D topologies. The specific structure formed can be influenced by factors such as pH, temperature, and the molar ratios of the reactants.

Exploration of Complexes with Transition Metals (e.g., Cu(II), Ni(II), Pd(II), Pt(IV))

The coordination chemistry of pyridyl-ethanol scaffolds has been explored with a range of transition metals, leading to complexes with diverse structures and properties.

Copper(II): Copper(II) complexes with pyridyl-amino-ethanol ligands, which are structurally related to pyridyl-ethanol, have been shown to form one-dimensional coordination polymers. acs.org Depending on the molar ratio of reactants, the ligand can coordinate to adjacent copper ions to form a simple chain or form dinuclear units that are then linked into a polymer, with the structural differences influencing the magnetic properties of the material. acs.org

Nickel(II): The coordination of 2-(pyridin-2-yl)ethanol with Ni(II) has been reported, resulting in the formation of a discrete complex, Bis[2-(pyridin-2-yl)ethanol-κ²N,O]bis(thiocyanato-κN)nickel(II). acs.org In this compound, the nickel atom adopts a distorted octahedral geometry, chelated by two pyridyl-ethanol ligands and coordinated by two thiocyanate (B1210189) ions. This demonstrates the N,O-chelating ability of this ligand type. The synthesis involved reacting NiCl₂·6H₂O with the ligand in a methanol (B129727)/acetonitrile solution. acs.org

Palladium(II): Palladium(II) readily forms square-planar complexes with pyridine-based ligands. nih.gov Studies on Pd(II) complexes with substituted pyridines show that the electronic and steric properties of the substituents significantly affect the physicochemical properties of the coordination compounds. While direct synthesis with this compound is not extensively documented, the principles suggest that it would form stable complexes, likely involving N,O-chelation. The steric hindrance from the 6-methyl group would likely play a key role in the stability and reactivity of such a complex.

Platinum(IV): Platinum(IV) typically forms stable, kinetically inert octahedral complexes. The synthesis of Pt(IV) complexes often starts from a Pt(II) precursor which is then oxidized. For example, a Pt(II) complex with pyridine ligands, trans-[Pt(N₃)₂(py)₂], was oxidized to the corresponding Pt(IV) complex, trans,trans,trans-[Pt(OAc)₂(N₃)₂(py)₂], which adopts an octahedral geometry. acs.org Although specific Pt(IV) complexes with this compound are not prominently reported, it is expected that it would coordinate to a Pt(IV) center, likely as a bidentate N,O-chelating ligand, to satisfy the metal's preference for an octahedral environment.

Table 2: Summary of Characterized Complexes with Related Pyridyl-Ethanol Ligands

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Key Findings | Reference |

|---|---|---|---|---|---|

| Ni(II) | 2-(pyridin-2-yl)ethanol | [Ni(NCS)₂(C₇H₉NO)₂] | Distorted Octahedral | Ligand acts as a bidentate N,O-chelator. Molecules are linked into a 2D polymer via hydrogen bonds. | acs.org |

| Cu(II) | 2-[(pyridin-3-ylmethyl)amino]ethanol | [Cu(L)(NO₃)₂]n | 1D Coordination Polymer | Ligand coordinates adjacent Cu(II) ions, forming a 1D chain. | acs.org |

| Pt(IV) | Pyridine | trans,trans,trans-[Pt(OAc)₂(N₃)₂(py)₂] | Octahedral | Synthesized via oxidation of the Pt(II) precursor. | acs.org |

Ligand Design and Modification Strategies for Enhanced Coordination

The rational design and modification of ligands are central to advancing coordination chemistry. For the this compound scaffold, several strategies can be employed to tune its coordination properties for specific applications.

One key strategy involves altering the substituents on the pyridine ring. For example:

Varying Steric Bulk: Replacing the methyl groups with larger (e.g., tert-butyl) or smaller (e.g., hydrogen) alkyl groups would systematically alter the steric environment around the metal center. This can control the accessibility of the coordination site and influence the stability and geometry of the resulting complexes. nih.gov

Modifying Electronic Properties: Introducing electron-withdrawing (e.g., -CF₃, -NO₂) or different electron-donating groups (e.g., -OCH₃) at the 4-position would modulate the basicity of the pyridine nitrogen, thereby tuning the strength of the metal-ligand bond.

Another approach is to modify the ethanol side chain. Extending the carbon chain (e.g., to a propanol (B110389) group) would change the size and flexibility of the chelate ring formed upon coordination, from a 5-membered to a 6-membered ring, which can affect complex stability.

Furthermore, introducing additional donor atoms can increase the ligand's denticity. For instance, incorporating another pyridyl or functional group onto the ligand backbone could transform it into a tridentate or tetradentate ligand, enabling the formation of more complex and stable coordination architectures. Such a divergent synthetic approach, where a robust metal complex serves as an intermediate for further modification, is an efficient way to create families of related complexes with fine-tuned properties.

Development of Multidentate Ligands Incorporating the 4,6-Dimethylpyridin-2-yl Unit

The synthesis of multidentate ligands based on the this compound framework allows for the creation of diverse coordination environments around a metal center. The presence of methyl groups at the 4- and 6-positions of the pyridine ring introduces significant steric hindrance, which can influence the coordination geometry and stability of the resulting metal complexes. researchgate.netmdpi.com

One common strategy for elaborating the this compound scaffold into a multidentate ligand involves the modification of the hydroxyl group. For instance, reaction of the alcohol with reagents such as phosphorus halides or amines can lead to the formation of pyridyl-phosphine or pyridyl-amine ligands. These synthetic routes offer a convenient way to produce libraries of ligands with varying electronic and steric properties. mdpi.com The stepwise introduction of different functional groups allows for precise control over the ligand architecture.

Another approach involves the metal-mediated synthesis of more complex ligand systems. In some cases, the coordination of the initial pyridyl-containing fragment to a metal center can activate the ligand for further reactions, such as C-N bond formation, leading to the creation of extended, multidentate structures. researchgate.net This method can produce novel ligand topologies that are not readily accessible through direct synthesis.

The modular nature of these synthetic strategies, starting from a simple precursor like this compound, provides a powerful tool for generating a wide range of multidentate ligands. By systematically varying the linking groups and additional donor atoms, chemists can design ligands tailored for specific metal ions and applications. nih.gov

Impact of Ligand Modifications on Metal Complex Properties

The modifications made to ligands derived from this compound have a profound effect on the properties of the corresponding metal complexes, including their structural, catalytic, and magnetic characteristics.

Structural Effects: The steric bulk imparted by the 4,6-dimethyl substitution pattern on the pyridine ring significantly influences the coordination geometry of the metal center. researchgate.net For instance, in nickel(II) complexes of the parent 2-(pyridin-2-yl)ethanol, a distorted octahedral geometry is observed. researchgate.net The addition of the methyl groups in the 4- and 6-positions would be expected to further distort this geometry, potentially leading to lower coordination numbers or the adoption of alternative geometries to accommodate the increased steric demand. The orientation of the pyridine ring relative to the metal center and other ligands is also affected by these substituents, which can, in turn, influence the bond lengths and angles within the coordination sphere. researchgate.net

Catalytic Activity: The electronic and steric properties of ligands play a crucial role in determining the catalytic activity of their metal complexes. In palladium(II) complexes with substituted pyridine ligands, for example, both the basicity of the ligand and steric factors have been shown to influence the efficiency of cross-coupling reactions. nih.govresearchgate.netacs.org For ligands derived from this compound, the electron-donating nature of the methyl groups increases the basicity of the pyridine nitrogen, which can enhance the catalytic activity of the metal center. Conversely, the steric hindrance from these same groups can also modulate substrate access to the catalytic site, thereby affecting selectivity. researchgate.netacs.org The ability to tune these properties through ligand design is essential for developing highly efficient and selective catalysts for various organic transformations. mdpi.com

Computational and Theoretical Investigations on 2 4,6 Dimethylpyridin 2 Yl Ethanol

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

DFT calculations have been instrumental in characterizing the electronic properties and predicting the reactivity of 2-(4,6-Dimethylpyridin-2-yl)ethanol.

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

A fundamental aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

For a related pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.19 eV and -1.863 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 4.327 eV, suggesting a degree of chemical reactivity. mdpi.com A smaller energy gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. dergipark.org.trresearchgate.net

Theoretical calculations on various pyridine (B92270) derivatives have shown that the HOMO-LUMO energy gaps can be influenced by substituents and the surrounding medium. shd-pub.org.rs For instance, studies on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives demonstrated that the energy gap varies with different electron-donating and electron-withdrawing groups. shd-pub.org.rs

| Property | Value (eV) |

| HOMO Energy | -6.19 |

| LUMO Energy | -1.863 |

| HOMO-LUMO Energy Gap | 4.327 |

| Table 1: Calculated HOMO, LUMO energies, and the corresponding energy gap for a related pyridazinone derivative (FOMMP). mdpi.com |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. dergipark.org.trresearchgate.net

For the related compound FOMMP, MEP analysis revealed that the nitrogen atoms are electronegative sites. mdpi.com In a study of 6-arylated-pyridin-3-yl methanol (B129727) derivatives, Natural Population Analysis (NPA) was used to determine the charge distribution on the atoms, providing further insight into the reactive sites. researchgate.net The distribution of electric charges on atoms can also be studied using methods like the polarizable continuum model in different solvents to understand environmental effects. shd-pub.org.rs

The analysis of MEP maps helps in understanding intermolecular interactions, as the electrostatic potential plays a crucial role in how molecules recognize and bind to each other. scispace.com For instance, the complementarity of electrostatic potentials at the binding interface of protein-ligand complexes is a key factor in molecular recognition. scispace.com

Fukui Functions and Local Reactivity Indices

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule. researchgate.netmdpi.com These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The sites with high values of the Fukui function are predicted to be more reactive. researchgate.net

Specifically, the Fukui function f(r) can be used to distinguish between sites susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). The local reactivity indices, derived from the Fukui functions, provide a more quantitative measure of the reactivity of different atomic sites. For a pyridylpyrazole derivative, the electrophilic f(−) and nucleophilic f(+) Fukui functions were successfully used to identify the electrophilic and nucleophilic centers in the molecule. researchgate.netmdpi.com

Spectroscopic Property Predictions using Time-Dependent DFT (TD-DFT)

TD-DFT is a powerful computational method for predicting the electronic absorption and emission spectra of molecules. medium.com It allows for the simulation of UV/Vis spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net

Simulation of UV/Vis Absorption and Emission Spectra

TD-DFT calculations have been widely used to simulate the UV/Vis spectra of various organic molecules, including pyridine derivatives. researchgate.netresearchgate.netresearchgate.net These simulations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic transitions, such as HOMO → LUMO transitions. researchgate.net

For instance, TD-DFT calculations on 6-arylated-pyridin-3-yl methanol derivatives were performed at the B3LYP/6-311+G (2d,p) level of theory to compare theoretical spectroscopic data with experimental results. researchgate.net Similarly, for the pyridazinone derivative FOMMP, computational UV-spectral analysis was performed to determine the bandgap associated with electronic transitions. mdpi.com The results of TD-DFT simulations are often in good agreement with experimental data, making it a valuable tool for identifying and characterizing compounds. mdpi.comnih.gov

| Compound | Calculated λmax (nm) | Experimental λmax (nm) |

| Pyridylpyrazole derivative | ~304 (calculated from energy gap) | 304 |

| Table 2: Comparison of calculated and experimental maximum absorption wavelength for a related pyridylpyrazole derivative. mdpi.com |

Solvation Models and Environmental Effects on Electronic Transitions

The electronic transitions of a molecule can be significantly influenced by its environment, particularly the solvent. shd-pub.org.rs Solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM, SMD), are often incorporated into TD-DFT calculations to account for the effect of the solvent on the electronic spectra. shd-pub.org.rsmdpi.comresearchgate.net

Mechanistic Pathways and Reaction Energetics via Computational Chemistry

A thorough review of scientific databases reveals a lack of published studies employing computational chemistry to investigate the mechanistic pathways and reaction energetics related to this compound.

Transition State Characterization and Reaction Barrier Calculations

In the absence of mechanistic studies, there has been no characterization of transition states or calculation of reaction barriers for the synthesis or derivatization of this compound. Such computational investigations would typically involve methods like Density Functional Theory (DFT) to locate transition state geometries and calculate the associated energy barriers, providing crucial insights into reaction kinetics. This information is currently not published for the title compound.

Exploration of Non-Linear Optical (NLO) Properties through Theoretical Methods

Theoretical explorations into the non-linear optical (NLO) properties of pyridine derivatives are an active area of research. These studies often employ computational methods to calculate properties such as polarizability and hyperpolarizability, which are indicative of a molecule's potential for NLO applications.

However, a specific theoretical investigation into the NLO properties of this compound has not been found in the surveyed literature. General studies on other pyridine derivatives suggest that the electronic properties and molecular geometry, including the presence of donor and acceptor groups and the extent of π-conjugation, are critical factors in determining NLO activity. Without a dedicated computational analysis of this compound, it is not possible to provide specific data on its hyperpolarizability or to compare its potential NLO performance with other compounds.

| Computational Parameter | Data Availability for this compound |

| Synthesis Reaction Mechanism (Computational) | Not Available |

| Transition State Geometries | Not Available |

| Reaction Energy Barriers | Not Available |

| First Hyperpolarizability (β) | Not Available |

| Second Hyperpolarizability (γ) | Not Available |

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(4,6-Dimethylpyridin-2-yl)ethanol in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of organic compounds. In the case of this compound, the chemical shifts in both ¹H and ¹³C NMR spectra provide a wealth of information about the electronic environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an alcohol like this compound typically shows distinct signals for the different types of protons present in the molecule. libretexts.org For instance, the hydroxyl (-OH) proton signal often appears as a broad singlet, and its chemical shift can be influenced by factors such as solvent, concentration, and temperature. libretexts.org The protons on the pyridine (B92270) ring and the ethanol (B145695) side chain will also have characteristic chemical shifts. The integration of these signals provides the ratio of protons in different chemical environments. docbrown.info

A representative, though general, compilation of expected chemical shifts for the core structure is presented below. Actual values can vary based on the solvent and other experimental conditions. sigmaaldrich.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.5 - 8.5 | 120 - 150 |

| Methylene Protons (-CH₂-) | 2.5 - 4.0 | 50 - 65 |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Hydroxyl Proton (-OH) | Variable (often 2.0-5.0) | - |

Note: This table provides approximate chemical shift ranges. Specific values for this compound would require experimental data.

For a more detailed and unambiguous assignment of NMR signals, especially in complex molecules or when studying intermolecular interactions, multi-dimensional NMR techniques are employed. nih.govnih.gov These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between adjacent protons, such as those on the ethanol side chain and between neighboring protons on the pyridine ring. This helps to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of proton signals to their corresponding carbon atoms, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For this compound, HMBC can confirm the connection between the ethanol side chain and the pyridine ring.

The application of these multi-dimensional techniques provides a comprehensive and detailed picture of the molecular structure of this compound in solution. researchgate.net

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives.

By growing single crystals of this compound or its coordination complexes, researchers can use single-crystal X-ray diffraction to determine their atomic structures with high precision. jhu.edu This technique has been successfully applied to various pyridine derivatives and their metal complexes, revealing detailed structural information. researchgate.netvensel.org For instance, studies on related compounds have elucidated the coordination geometry around metal centers and the conformation of the organic ligands. nih.govnih.govdoaj.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. doi.org These techniques are highly sensitive to the presence of specific functional groups and can also be used to study conformational changes.

The FT-IR spectrum of an alcohol is characterized by a strong and broad absorption band due to the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration usually appears in the 1000-1300 cm⁻¹ region. libretexts.org For this compound, characteristic vibrations of the pyridine ring, such as C-H and C=C stretching, would also be observed. nih.govresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov While the O-H stretch is often weak in the Raman spectrum, vibrations of the aromatic ring and the carbon skeleton are typically strong. By comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. doi.orgresearchgate.net This can provide insights into the molecular structure and bonding.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-3000 (medium) | Strong |

| C=C/C=N Ring Stretch | 1400-1600 (strong) | Strong |

| C-O Stretch | 1000-1300 (strong) | Medium |

Note: This table provides general ranges for the expected vibrational frequencies. The exact positions and intensities can vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique in academic research for the determination of the molecular weight and structural elucidation of newly synthesized compounds. For this compound, mass spectrometry confirms its molecular weight and provides insights into its structural stability and fragmentation pathways under ionization.

Molecular Weight Determination

The molecular formula of this compound is C₉H₁₃NO, which corresponds to a calculated molecular weight of 151.21 g/mol . In research settings, its identity is often confirmed using soft ionization techniques such as Electrospray Ionization (ESI). In a typical ESI mass spectrum, the compound is observed as its protonated molecule, [M+H]⁺. Experimental data from synthesis reports confirm the detection of this ion at a mass-to-charge ratio (m/z) of 152, which is consistent with the addition of a proton to the molecular mass of 151. nih.gov

Table 1: Molecular Weight Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Calculated Molecular Weight | 151.21 g/mol |

| Ionization Mode | ESI |

| Observed Ion | [M+H]⁺ |

| Observed m/z | 152 |

Fragmentation Pattern Analysis

Upon electron impact, the molecule will lose an electron to form the molecular ion [C₉H₁₃NO]⁺• at m/z 151. The fragmentation of this ion is expected to proceed through several key pathways:

Alpha-Cleavage: The bond between the two carbons of the ethanol side chain is likely to cleave. This is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com This would result in the loss of a •CH₂OH radical, leading to a fragment with m/z 120. Alternatively, cleavage could result in the formation of a stable [CH₂OH]⁺ ion at m/z 31.

Benzylic-type Cleavage: The bond between the pyridine ring and the ethanol side chain is a point of likely cleavage due to the relative stability of the resulting pyridinylmethyl cation. This would lead to a fragment corresponding to the 4,6-dimethylpyridine cation.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) under EI conditions. libretexts.orgyoutube.com This would result in a fragment ion at m/z 133.

Pyridine Ring Fragmentation: Pyridine and its derivatives can undergo ring opening and fragmentation, often involving the loss of HCN (27 Da). ruc.dk

Based on these principles, a predicted fragmentation pattern is presented below.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Proposed Structure |

| 151 | [M]⁺• | [C₉H₁₃NO]⁺• |

| 136 | [M-CH₃]⁺ | [C₈H₁₀NO]⁺ |

| 133 | [M-H₂O]⁺• | [C₉H₁₁N]⁺• |

| 122 | [M-CH₂OH+H]⁺ | [C₈H₁₂N]⁺ |

| 120 | [M-•CH₂OH]⁺ | [C₈H₁₀N]⁺ |

| 107 | [C₇H₉N]⁺• | [4,6-dimethylpyridine]⁺• |

| 93 | [C₆H₇N]⁺• | |

| 77 | [C₅H₅N]⁺• | [Pyridine]⁺• |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ |

This detailed analysis of the mass spectrometry data is fundamental for the unambiguous identification and characterization of this compound in academic research.

Applications in Catalysis and Materials Science

Catalytic Roles of 2-(4,6-Dimethylpyridin-2-yl)ethanol Derivatives

The molecular architecture of this compound, featuring a nitrogen atom within an aromatic ring and an alcohol functional group on a side chain, makes it a potential bidentate N,O-ligand. Such ligands are of significant interest in coordination chemistry and catalysis as they can form stable chelate rings with metal centers, thereby influencing the reactivity and selectivity of catalytic transformations.

Pyridine-based ligands are fundamental in the field of catalysis, valued for their ability to modulate the electronic and steric properties of a metal catalyst. This tuning is crucial for optimizing catalytic activity and selectivity. While the general class of pyridyl-alcohol ligands is recognized for its potential in forming stable complexes with a variety of transition metals, specific documented applications of this compound as a ligand in widespread homogeneous or heterogeneous catalytic processes are not extensively reported in a review of the current scientific literature. The principles of metal-ligand cooperation, however, suggest that derivatives of this compound could potentially participate in catalytic cycles, for instance, where the alcohol group may be deprotonated to create a more electron-donating alkoxide ligand that can influence the reactivity of the metal center.

Achieving high levels of chemo- and regioselectivity is a primary goal in modern synthetic chemistry, and the design of the ligand is paramount to achieving this control. Ligands dictate the spatial arrangement of substrates around the metal center and modify its electronic character, thereby directing the reaction to a specific functional group or position on a molecule. For example, in reactions like hydrophosphination, specifically designed ligands are crucial for achieving high activity and perfect anti-Markovnikov regioselectivity. leyan.com Similarly, iridium-catalyzed allylic enolization uses the catalyst system to control chemoselectivity, regioselectivity, and enantioselectivity. sigmaaldrich.com Although these examples highlight the power of ligand design, specific instances detailing the use of this compound derivatives to achieve high chemo- and regioselectivity in catalytic transformations are not prominently featured in available research.

Integration into Advanced Material Systems

The dual functionality of this compound also positions it as a valuable monomer or functional additive in the development of advanced materials, particularly in polymer science.

While pyridine-containing compounds are investigated for their potential in electronic and optical materials due to their electron-deficient nature and ability to participate in charge-transfer interactions, there is limited specific information in the scientific literature regarding the application of this compound for these purposes. The related compound, 2-(Pyridin-2-yloxy)ethanol, is noted for its use as a building block in various synthetic applications, including as a ligand. bldpharm.com

In polymer science, the structure of a monomer is critical to the properties of the resulting polymer. A closely related analogue, 2-(pyridin-2-yl)ethanol, serves as an excellent example of how this class of compounds can be employed as functional components. This analogue is used to synthesize the monomer 2-(pyridin-2-yl)ethyl methacrylate (B99206) (PyMA). guidechem.com

The PyMA monomer can be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to create well-defined polymers. The key function of the 2-(pyridin-2-yl)ethyl group in this context is as a protecting group for methacrylic acid. After polymerization, this protecting group can be cleaved under specific conditions to reveal a poly(methacrylic acid) (PMAA) block. This strategy allows for the synthesis of complex block copolymers that would be difficult to create otherwise. guidechem.com

The cleavage of the protecting group can be achieved through two primary methods:

Chemical Cleavage: Treatment under alkaline conditions can hydrolyze the ester linkage. guidechem.com

Thermal Cleavage: Heating the polymer at or above 110 °C also effectively removes the protecting group. guidechem.com

This functionality makes 2-(pyridin-2-yl)ethanol and its derivatives valuable tools for designing advanced polymers with tailored structures and properties.

Table 1: Polymerization and Deprotection Data for 2-(pyridin-2-yl)ethyl methacrylate (PyMA) Data extrapolated from studies on the analogue 2-(pyridin-2-yl)ethanol.

| Polymerization Method | Comonomer | Resulting Polymer | Deprotection Method | Final Product | Reference |

| Group Transfer Polymerization (GTP) | Methyl Methacrylate | Diblock Copolymer (PMMA-b-P(PyMA)) | Chemical or Thermal | Diblock Copolymer (PMMA-b-PMAA) | guidechem.com |

| RAFT Polymerization | Styrene | Diblock Copolymer (PSty-b-P(PyMA)) | Chemical or Thermal | Diblock Copolymer (PSty-b-PMAA) | guidechem.com |

Kinetic and Mechanistic Investigations of Reactions Involving 2 4,6 Dimethylpyridin 2 Yl Ethanol

Reaction Rate Determination and Kinetic Modeling

Currently, there are no specific studies reporting the determination of reaction rates or kinetic modeling for transformations involving 2-(4,6-Dimethylpyridin-2-yl)ethanol. To understand the kinetics of its reactions, such as oxidation of the ethanol (B145695) moiety, systematic studies would be required. These would involve monitoring the concentration of the reactant or product over time under various conditions.

For a hypothetical oxidation reaction, the rate law would be determined by systematically varying the concentrations of this compound and the oxidizing agent. The data obtained could then be used to develop a kinetic model, which would be a mathematical representation of the reaction mechanism.

Table 1: Hypothetical Data for Kinetic Analysis of the Oxidation of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Detailed Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound itself can be achieved through the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 2-(4,6-dimethylpyridin-2-yl)acetate. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The generally accepted mechanism for such a reduction involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent second hydride attack to form the primary alcohol.

Transformations of the hydroxyl group would likely follow standard alcohol reaction mechanisms. For instance, oxidation to the corresponding aldehyde or carboxylic acid would proceed via mechanisms dependent on the chosen oxidant. Reagents like pyridinium (B92312) chlorochromate (PCC) would likely stop at the aldehyde stage, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) could lead to the carboxylic acid. The mechanism of oxidation with chromium(VI) reagents typically involves the formation of a chromate (B82759) ester followed by an E2-like elimination of a proton from the alpha-carbon.

Solvent and pH Effects on Reaction Profiles

The solvent and pH are expected to play a significant role in reactions involving this compound. The pyridine (B92270) ring's basicity means that in acidic conditions, the nitrogen atom will be protonated. This protonation would significantly alter the electron density of the ring and its inductive effect on the ethanol side chain, thereby influencing reaction rates. For instance, protonation would make the pyridine ring more electron-withdrawing, which could affect the reactivity of the hydroxyl group.

The choice of solvent would impact reaction rates based on its polarity and ability to stabilize reactants, intermediates, and transition states. For reactions involving ionic species, such as those under strongly acidic or basic conditions, polar protic or aprotic solvents would be influential. For example, in an S_N2 reaction at the carbon bearing the hydroxyl group (after its conversion to a better leaving group), a polar aprotic solvent would typically enhance the reaction rate.

Stereochemical Aspects of Reactions

The carbon atom attached to the hydroxyl group in this compound is a chiral center. Therefore, reactions involving this center can have stereochemical implications. For instance, if a reaction proceeds through a mechanism that involves the formation of a planar intermediate (like a carbocation in an S_N1 reaction), a racemic mixture of products would be expected if the starting material were enantiomerically pure.

Conversely, a reaction proceeding via a concerted mechanism, such as an S_N2 reaction, would result in an inversion of stereochemistry at the chiral center. The stereochemical outcome of a reaction is a powerful tool for elucidating its mechanism. Without specific studies on this compound, one can only predict the stereochemical outcomes based on established reaction mechanisms.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Pathways Towards Complex 2-(4,6-Dimethylpyridin-2-yl)ethanol Architectures

The development of sophisticated molecular structures from relatively simple building blocks is a cornerstone of modern organic chemistry. For this compound, future research is poised to move beyond its initial synthesis and explore its use as a versatile scaffold for constructing more complex and functionally diverse molecules.

Current synthetic strategies for similar pyridine (B92270) ethanol (B145695) derivatives often involve the reaction of a substituted pyridine with an aldehyde or paraformaldehyde in the presence of a base. For instance, a patented method describes the production of various pyridine ethanol derivatives by reacting a methylpyridine with an aldehyde in an aqueous medium. rsc.org A specific route to this compound involves the reduction of methyl 2-(4,6-dimethylpyridin-2-yl)acetate using a reducing agent like lithium aluminum hydride.

Future synthetic endeavors will likely focus on leveraging the reactive sites of this compound—the hydroxyl group and the pyridine ring—to build intricate molecular architectures. This could involve:

Elaboration of the ethanol side chain: The hydroxyl group can serve as a handle for esterification, etherification, or conversion to other functional groups, enabling the attachment of this pyridyl moiety to larger molecular frameworks.

Functionalization of the pyridine ring: While the existing methyl groups provide some steric and electronic influence, further functionalization of the pyridine ring through C-H activation or other modern synthetic methods could introduce new properties. researchgate.net

Multicomponent reactions: Designing one-pot multicomponent reactions that incorporate this compound as a key building block could lead to the rapid and efficient synthesis of complex heterocyclic systems. researchgate.netrsc.org

These advanced synthetic strategies will be crucial for accessing novel derivatives of this compound with tailored properties for various applications.

Rational Design of Ligands for Advanced Catalytic Systems

Pyridine-containing molecules are renowned for their ability to act as ligands in transition metal catalysis. acs.orgnih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting catalyst. The this compound molecule, with its bidentate N,O-chelation potential, is a promising candidate for the development of novel ligands.

The rational design of ligands based on this scaffold could lead to catalysts with enhanced activity, selectivity, and stability. Key research directions include:

Chiral Ligand Synthesis: The development of chiral versions of this compound would open the door to its use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. acs.org

Catalyst Immobilization: The hydroxyl group provides a convenient anchor point for immobilizing catalytic complexes onto solid supports, such as polymers or silica (B1680970). This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

Exploring a Range of Metal Complexes: Systematic studies involving the complexation of this compound with a variety of transition metals could uncover novel catalytic activities for a wide array of chemical transformations. Research on other pyridine-based ligands has demonstrated their utility in reactions like Suzuki-Miyaura cross-coupling and the Henry reaction. researchgate.netresearchgate.net

The table below illustrates the potential for pyridine-based ligands in catalysis by showing examples of related systems and their applications.

| Ligand/Complex Type | Catalytic Application |

| Palladium(II) complexes with 2-phenylpyridine (B120327) derivatives | Suzuki-Miyaura cross-coupling reactions researchgate.net |

| Copper, cobalt, nickel, and manganese complexes with 5-amino-2-ethylpyridine-2-carboximidate | Henry reaction researchgate.net |

| Chiral 2,2′-bipyridine ligands | Nickel-catalyzed intermolecular reductive addition, Ullmann coupling, and carboxylation acs.org |

Integration of Computational and Experimental Approaches for Material Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery of new materials with desired properties. researchgate.netrsc.org For this compound, this integrated approach can guide the design of novel materials.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of molecules and materials containing the this compound moiety. routledge.com This can provide valuable insights into:

Ligand-Metal Interactions: Understanding the nature of the bonding between the ligand and a metal center can help in the rational design of more effective catalysts.

Self-Assembly and Crystal Packing: Predicting how molecules of this compound and its derivatives will interact and pack in the solid state is crucial for the design of crystalline materials with specific optical or electronic properties.

Material Stability: Computational studies can assess the stability of proposed materials under various conditions, saving time and resources in the experimental phase. researchgate.netrsc.org

Experimental techniques such as X-ray crystallography, NMR spectroscopy, and various forms of microscopy can then be used to synthesize and characterize the computationally designed materials, providing a feedback loop for refining the theoretical models.

Exploration of Interdisciplinary Applications

The versatile structure of this compound suggests its potential for a wide range of interdisciplinary applications, spanning from medicinal chemistry to materials science. researchgate.netnih.gov The broader class of pyridine derivatives has shown a remarkable diversity of biological activities and material properties. nih.govnih.govresearchgate.netmdpi.com

Future research could explore the following areas:

Medicinal Chemistry: Many pyridine derivatives are biologically active, exhibiting properties such as anticancer, antimicrobial, and antiviral activities. nih.govmdpi.com The structural motifs within this compound could be a starting point for the design of new therapeutic agents. For instance, related pyrimidine (B1678525) derivatives have shown promise as antifibrotic agents.

Agrochemicals: The pyridine scaffold is present in numerous herbicides and pesticides. Investigating the biological activity of this compound and its derivatives in an agricultural context could lead to the discovery of new crop protection agents.

Functional Materials: The ability of the pyridine nitrogen to participate in hydrogen bonding and coordinate to metal ions makes this compound a valuable building block for supramolecular assemblies and coordination polymers. These materials could have applications in areas such as sensing, gas storage, and electronics.

The following table summarizes the diverse applications of related pyridine and pyrimidine derivatives, highlighting the potential avenues for this compound.

| Compound Class | Application Area |

| Pyridine derivatives | Anticancer, antimicrobial, antiviral agents nih.govmdpi.com |

| Pyrimidine derivatives | Antifibrotic agents |

| Bipyridine derivatives | Ligands for metal-organic frameworks (MOFs) researchgate.net |

| Functionalized pyridines | Chemosensors, components of functional materials nih.govnih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4,6-Dimethylpyridin-2-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing a 4,6-dimethylpyridine precursor. A plausible route includes:

Alkylation : Reacting 4,6-dimethylpyridine-2-carbaldehyde with a Grignard reagent (e.g., CH₃MgBr) to introduce the ethanol moiety.

Reduction : Reducing intermediates using agents like NaBH₄ or LiAlH₄ under controlled pH and temperature .

Optimization strategies:

- Solvent Choice : Ethanol or THF improves solubility and reaction homogeneity .

- Catalysis : Acidic or basic catalysts (e.g., p-TsOH) enhance reaction rates and selectivity.

- Purification : Column chromatography or recrystallization from chloroform/acetone mixtures yields high-purity products .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features confirm its identity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl groups on pyridine) and δ 3.7–4.0 ppm (CH₂OH) confirm substituent positions .

- ¹³C NMR : Signals near 150–160 ppm indicate pyridine ring carbons adjacent to electron-withdrawing groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 181 for [M+H]⁺) validate molecular weight .

- FT-IR : Stretching bands at 3300–3500 cm⁻¹ (O–H) and 1600 cm⁻¹ (C=N) confirm functional groups .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in determining the crystal structure of this compound derivatives?

- Methodological Answer :

- Handling Disorder : SHELXL’s PART instruction refines disordered methyl or hydroxyl groups by partitioning occupancy .

- Twinning : Use TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .

- Hydrogen Bonding : SHELXPRO visualizes O–H···N interactions critical for supramolecular assembly .

- Example: In analogous pyridin-2-yl methanol solvates, SHELXL refined hydrogen-bond geometries (e.g., D–H···A distances < 2.0 Å) to resolve packing ambiguities .

Q. What strategies address contradictory biological activity data for pyridin-2-yl ethanol derivatives in enzyme inhibition studies?

- Methodological Answer :

- Reproducibility Controls : Standardize assay conditions (pH, temperature) to minimize variability .

- Dose-Response Curves : Quantify IC₅₀ values across multiple replicates to identify outliers .

- Structural Analog Comparison : Compare this compound with derivatives (e.g., 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide) to isolate substituent effects on activity .

- Meta-Analysis : Cross-reference datasets from crystallography (e.g., CSD surveys ) and bioassays to reconcile steric/electronic influences.

Q. How do steric and electronic effects of 4,6-dimethyl groups influence the nucleophilic reactivity of this compound?

- Methodological Answer :

- Steric Effects : The 4,6-dimethyl groups hinder axial attack in SN₂ reactions, favoring planar transition states .

- Electronic Effects : Methyl groups donate electron density to the pyridine ring, reducing electrophilicity at the 2-position. This decreases reactivity toward electrophiles but enhances hydrogen-bond donor capacity .

- Case Study : In thioether formation reactions, 4,6-dimethylpyridine derivatives exhibit slower kinetics compared to unsubstituted analogs due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.